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molecular formula C11H11IN2 B1347725 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine CAS No. 477889-91-1

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Cat. No. B1347725
M. Wt: 298.12 g/mol
InChI Key: XPDQEPPMUTUFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994187B2

Procedure details

Sodium (3.0 equiv., 735 mmol, 16.9 g) was dissolved in dry methanol (240 ml). DMF (160 ml), CuI (0.15 equiv., 37 mmol, 7.0 g) and N-protected 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodo-pyridine (I17) (1.0 equiv., 245 mmol, 73.0 g) were added. The reaction mixture was heated to 80° C. for 3 h. After the mixture had been allowed to cool to room temperature, isopropylether and an aqueous NH4Cl solution (5%) were added, the mixture was stirred overnight. The solids were filtered off over Celite and the filtrate was extracted several times with dichloromethane. The combined organic phases were washed with a 10% aqueous NH4OH solution, dried with MgSO4 and concentrated in vacuo. After drying in high vacuum, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxy-pyridine (I18) (50 g, yield=100%) was pure enough to be used as such in the next step. 1H NMR (δ, CDCl3): 2.08 (6H, s), 3.91 (3H, s), 5.87 (2H, s), 7.15 (1H, d, J=8.7 Hz), 7.32 (1H, dd, J=8.7, 3.0 Hz), 8.27 (1H, d, J=3.0 Hz)
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[N:4]([C:9]2[CH:14]=[CH:13][C:12](I)=[CH:11][N:10]=2)[C:5]([CH3:8])=[CH:6][CH:7]=1.[CH:16]([O:19]C(C)C)(C)C.[NH4+].[Cl-]>CO.[Cu]I.CN(C=O)C>[CH3:2][C:3]1[N:4]([C:9]2[CH:14]=[CH:13][C:12]([O:19][CH3:16])=[CH:11][N:10]=2)[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NC=C(C=C1)I
Name
CuI
Quantity
7 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were filtered off over Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted several times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with a 10% aqueous NH4OH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C1=NC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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